N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide
Description
N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked via an ethylamino bridge to a 4-chloro-2-nitro-substituted phenyl group. Sulfonamides are widely studied for their pharmacological applications, including antimicrobial, anti-inflammatory, and receptor-targeting effects .
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c15-11-6-7-13(14(10-11)18(19)20)16-8-9-17-23(21,22)12-4-2-1-3-5-12/h1-7,10,16-17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFUQHXBLOXZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345323 | |
| Record name | N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5478-49-9 | |
| Record name | N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with ethylene diamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups.
Scientific Research Applications
N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved in its action include the inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Group Variations
The target compound’s key structural features are compared to similar benzenesulfonamide derivatives (Table 1):
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs.
- Heterocyclic Incorporation : Thiazole () and pyrimidine () rings introduce planar, aromatic systems that may improve DNA/protein binding, whereas the indole moiety () could enhance blood-brain barrier penetration .
- Steric Effects : The trichloroethyl group in ’s compound adds significant steric bulk, likely reducing conformational flexibility compared to the simpler ethyl bridge in the target compound .
Pharmacological Activity and Mechanism
- β-Adrenoceptor Modulation: highlights sulfonamides like L755507 (β3-adrenoceptor agonist) and L748337 (antagonist), which share structural similarities with the target compound. The nitro group in the target may reduce β3 selectivity compared to L755507’s hexylaminocarbonyl substituent, which enhances receptor affinity .
- Anti-Inflammatory Potential: The methoxy-substituted analogue () may inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD1), a target in inflammatory diseases, due to its enhanced lipophilicity .
- Enzyme Inhibition : Pyrimidine-containing derivatives () are hypothesized to target dihydrofolate reductase (DHFR) via mimicry of folate’s pteridine ring, a mechanism less likely in the nitro-substituted target compound .
Toxicity and Metabolic Considerations
- Chlorine Substituents : The 4-chloro group in all compared compounds contributes to metabolic stability but may increase bioaccumulation concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
